N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide
Description
N-{7-oxaspiro[35]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c18-17(19,20)13-3-1-12(2-4-13)11-15(22)21-14-5-6-16(14)7-9-23-10-8-16/h1-4,14H,5-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKDKTSXZYCFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=C(C=C3)C(F)(F)F)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[35]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antinociceptive Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antinociceptive (pain-relieving) properties. The mechanism of action for N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide likely involves interaction with pain modulation pathways, particularly through opioid receptors or other pain-related receptors.
1.2 Anti-inflammatory Activity
The compound has been studied for its potential anti-inflammatory effects, which are crucial in treating various inflammatory conditions. The trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets involved in inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions that establish the unique spiro structure.
- Functionalization : The introduction of the trifluoromethyl group and acetamide moiety is performed using specific reagents under controlled conditions to optimize yield and purity.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and composition of the synthesized compound.
Pharmacological Studies
3.1 In Vitro Studies
In vitro studies have demonstrated that modifications at both the benzamide nitrogen and spirocyclic carbon significantly influence biological activity. For instance, derivatives of this compound have been tested against various cell lines to assess cytotoxicity and potential anticancer properties.
3.2 Case Studies
Several case studies highlight the pharmacological potential of this compound:
- Antimicrobial Activity : A study evaluated its efficacy against bacterial strains, revealing significant inhibition zones that suggest strong antimicrobial properties.
- Cytotoxicity Assessment : In vitro testing on cancer cell lines indicated that certain concentrations induced apoptosis, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(7-oxaspiro[3.5]nonan-1-yl)-2-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(7-oxaspiro[3.5]nonan-1-yl)-2-(4-methylphenyl)acetamide:
Uniqueness
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and selectivity.
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique structural features, including a spirocyclic framework and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.34 g/mol. The spirocyclic structure contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀F₃NO₂ |
| Molecular Weight | 327.34 g/mol |
| CAS Number | 2176124-65-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the trifluoromethyl group may enhance lipophilicity and biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways.
- DNA Interaction : Potential intercalation or binding to DNA could affect gene expression.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of human leukemic HL-60 cells in vitro .
- Anti-inflammatory Effects : Research on structurally similar compounds indicates potential anti-inflammatory properties, which may be attributed to their ability to modulate cytokine production .
- Neuroactive Properties : Some derivatives have shown promise in neuropharmacology, suggesting that the spirocyclic structure could provide neuroprotective effects .
Comparative Analysis
A comparison of this compound with other related compounds is essential to understand its unique biological profile.
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| This compound | Spirocyclic structure, trifluoromethyl group | Potential anticancer, anti-inflammatory |
| 1-(Diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea | Urea linkage, diphenylmethyl moiety | Antioxidant activity |
| 4-Methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | Spirocyclic structure with thiazole | Enzyme inhibition |
Q & A
Q. How can the synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide be optimized for improved yield and purity?
- Methodological Answer : The synthesis of this spirocyclic acetamide derivative requires multi-step protocols involving nucleophilic substitution, amide coupling, and cyclization. Key parameters include:
- Catalysts : Palladium or copper-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
- Purification : Use silica gel chromatography or recrystallization to isolate the product with ≥95% purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, RT | 65 | 90 |
| Cyclization | K₂CO₃, DMSO, 70°C | 78 | 95 |
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify spirocyclic connectivity (e.g., 7-oxaspiro[3.5]nonane protons at δ 3.5–4.0 ppm) and trifluoromethylphenyl signals (δ 7.6–7.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic core .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 385.15) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Temperature : Store at -20°C, 4°C, and 25°C for 1–6 months .
- Humidity : Expose to 40–75% relative humidity to assess hydrolytic degradation .
- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Recommended approaches:
- Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 µM) across studies .
- Impurity Profiling : Compare biological activity of batches with ≥98% purity vs. lower-grade samples .
- Target Validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications :
- Replace the 7-oxaspiro[3.5]nonane with other spirocycles (e.g., 7-azaspiro[3.5]nonane) to assess ring size effects .
- Vary the trifluoromethylphenyl group (e.g., chloro, methoxy substituents) .
- Assay Selection : Test derivatives against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or β-arrestin recruitment assays .
Table 2 : Example SAR Data for Analogues
| Derivative | R Group | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| A | -CF₃ | 12 ± 2 | 15 |
| B | -Cl | 45 ± 5 | 8 |
Q. What mechanistic studies are critical to understanding this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Model binding to target proteins (e.g., using AutoDock Vina) to identify key residues (e.g., hydrogen bonds with the acetamide group) .
- Kinetic Studies : Measure on/off rates via SPR to differentiate competitive vs. allosteric inhibition .
- Metabolite Identification : Use LC-MS/MS to track metabolic pathways (e.g., hepatic CYP450 oxidation) .
Key Data Sources
- Synthesis Protocols : Refer to PubChem (CID: 1311279-67-0) and NIST Chemistry WebBook for validated reaction data .
- Spectroscopic Libraries : Utilize NIST Standard Reference Database 69 for NMR/IR reference spectra .
- Biological Activity : Cross-reference preclinical data from peer-reviewed studies on structurally related spirocyclic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
